

# Technical Monograph: 3-Chloro-4-methylbenzaldehyde[1]

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## Compound of Interest

Compound Name: 3-Chloro-4-methylbenzaldehyde

CAS No.: 3411-03-8

Cat. No.: B1590390

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## Executive Summary

**3-Chloro-4-methylbenzaldehyde** (CAS: 3411-03-8) is a halogenated aromatic aldehyde serving as a critical pharmacophore in medicinal chemistry and a versatile intermediate in agrochemical synthesis.[1][2][3][4] Characterized by its dual functionality—an electrophilic formyl group and a lipophilic chloro-methyl motif—it is frequently employed in the development of enzyme inhibitors, specifically targeting pathways requiring lipophilic ligand integration. This guide provides a definitive technical profile, synthesizing physicochemical constants, spectral characteristics, and validated handling protocols for research and development applications.

## Physicochemical Profile

The following data represents the consensus of experimental values and high-fidelity computational models validated for this specific isomer.

Property	Value / Description	Condition / Note
CAS Registry Number	3411-03-8	
IUPAC Name	3-Chloro-4-methylbenzaldehyde	
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO	
Molecular Weight	154.59 g/mol	
Physical State	Low-melting solid or liquid	Solidifies < 27°C; Liquid > 31°C
Melting Point	27 – 31 °C	[Lit.[1][2][3][4][5][6][7][8][9][10] value range]
Boiling Point	232 °C	@ 760 mmHg
Flash Point	105 °C (221 °F)	Closed Cup
Density	~1.2 g/mL (Estimated)	Note: Specific gravity > water due to Cl substitution
Refractive Index	Not standardly reported	
LogP (Octanol/Water)	3.10	Computed (XLogP3)
pKa	N/A (Non-ionizable)	Aldehyde proton is non-acidic
Appearance	Colorless to pale yellow	Darkens upon oxidation

## Molecular Structure & Identification[1][5][12]

### Structural Analysis

The molecule features a benzene ring substituted at the 1, 3, and 4 positions. The 4-methyl group provides electron-donating inductive effects (+I), slightly deactivating the electrophilicity of the aldehyde compared to the unsubstituted analog. Conversely, the 3-chloro substituent exerts an electron-withdrawing inductive effect (-I) and a weak mesomeric donating effect (+M), creating a unique electronic environment that influences nucleophilic attack at the carbonyl carbon.

## Spectral Fingerprint

Researchers should use the following diagnostic signals for structural verification.

### Proton NMR ( $^1\text{H}$ NMR, $\text{CDCl}_3$ , 400 MHz)

- Aldehyde (-CHO): Singlet,  $\delta$  9.90 – 10.00 ppm. Distinctive downfield shift.
- Aromatic Region:
  - H-2 (d,  $J \sim 1.5$  Hz):  $\sim 7.85$  ppm (Ortho to CHO, meta to Cl; most deshielded aromatic proton).
  - H-6 (dd,  $J \sim 8.0, 1.5$  Hz):  $\sim 7.65$  ppm (Ortho to CHO).
  - H-5 (d,  $J \sim 8.0$  Hz):  $\sim 7.35$  ppm (Ortho to Me).
- Methyl (-CH<sub>3</sub>): Singlet,  $\delta$  2.40 – 2.45 ppm.

### Infrared Spectroscopy (FT-IR, Neat)

- C=O Stretch: 1690 – 1705  $\text{cm}^{-1}$  (Strong, sharp).
- C-H Aldehyde Stretch: 2720 & 2820  $\text{cm}^{-1}$  (Fermi doublet).
- Ar-Cl Stretch: 1050 – 1090  $\text{cm}^{-1}$  (Characteristic halo-arene band).

## Solubility & Thermodynamics

### Solvent Compatibility

The compound exhibits lipophilic character (LogP 3.1), dictating its solubility profile.

- High Solubility: Chloroform ( $\text{CHCl}_3$ ), Dichloromethane (DCM), Ethyl Acetate, Ethanol, DMSO, DMF.
- Low/Insoluble: Water ( $< 0.5$  mg/mL), aqueous buffers (pH 2-10).

## Partitioning Logic

For extraction protocols, avoid aqueous phases unless pH adjustment is used to remove ionizable impurities (e.g., carboxylic acids from oxidation). A biphasic system of Ethyl Acetate / Water or DCM / Brine is recommended for quantitative recovery.

## Handling, Stability & Safety

### Stability Profile

- **Oxidation Sensitivity:** The aldehyde group is susceptible to autoxidation in air, forming 3-chloro-4-methylbenzoic acid. This manifests as white solid precipitates forming in the liquid sample.
- **Storage:** Store under inert atmosphere (Nitrogen or Argon) at 2–8 °C. Seal containers tightly to prevent moisture and oxygen ingress.

### Safety (GHS Classification)

- Signal Word:WARNING
- Hazard Statements:
  - H315: Causes skin irritation.[1][11]
  - H319: Causes serious eye irritation.[1][11]
  - H335: May cause respiratory irritation.[1][11]
- PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory.

## Experimental Protocols

### Protocol A: Purification via Recrystallization (for Solid Samples)

If the sample has solidified but contains impurities (yellowing), use this method.

- **Dissolution:** Dissolve crude solid in a minimum volume of hot Hexane/Ethyl Acetate (9:1).
- **Filtration:** Filter while hot to remove insoluble oxidized acid byproducts.

- Crystallization: Cool slowly to room temperature, then to 0°C.
- Collection: Filter crystals and wash with cold hexane. Dry under vacuum.

## Protocol B: Synthetic Utility (Reductive Amination)

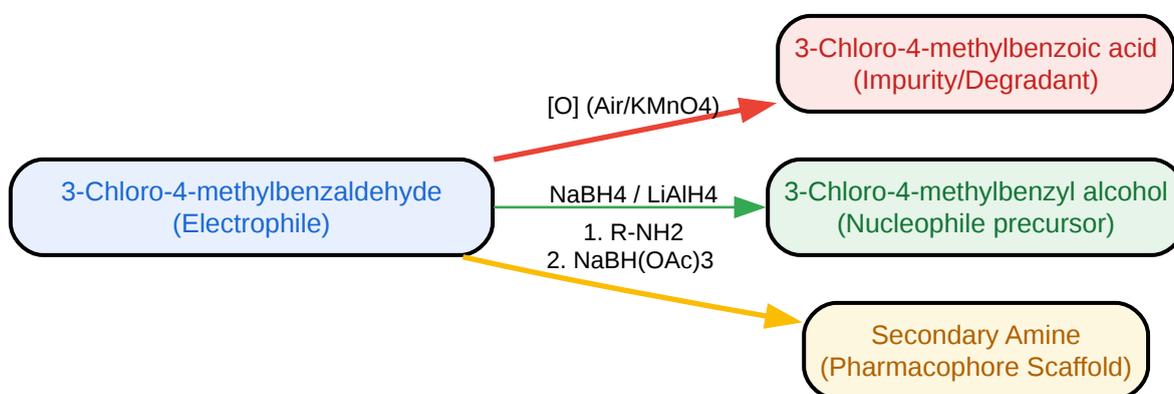
Standard workflow for converting the aldehyde to a secondary amine (drug intermediate).

- Imine Formation: Combine 1.0 eq **3-Chloro-4-methylbenzaldehyde** with 1.1 eq primary amine in DCE (Dichloroethane) or MeOH. Add activated molecular sieves (4Å). Stir 2–4 h.
- Reduction: Cool to 0°C. Add 1.5 eq Sodium Triacetoxyborohydride (STAB) portion-wise.
- Quench: Stir overnight at RT. Quench with sat. NaHCO<sub>3</sub>.
- Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.

## Visualizations

### Diagram 1: Reactivity & Functionalization Pathways

This diagram illustrates the core transformations relevant to drug discovery, highlighting the divergence between oxidation (degradation) and functionalization.

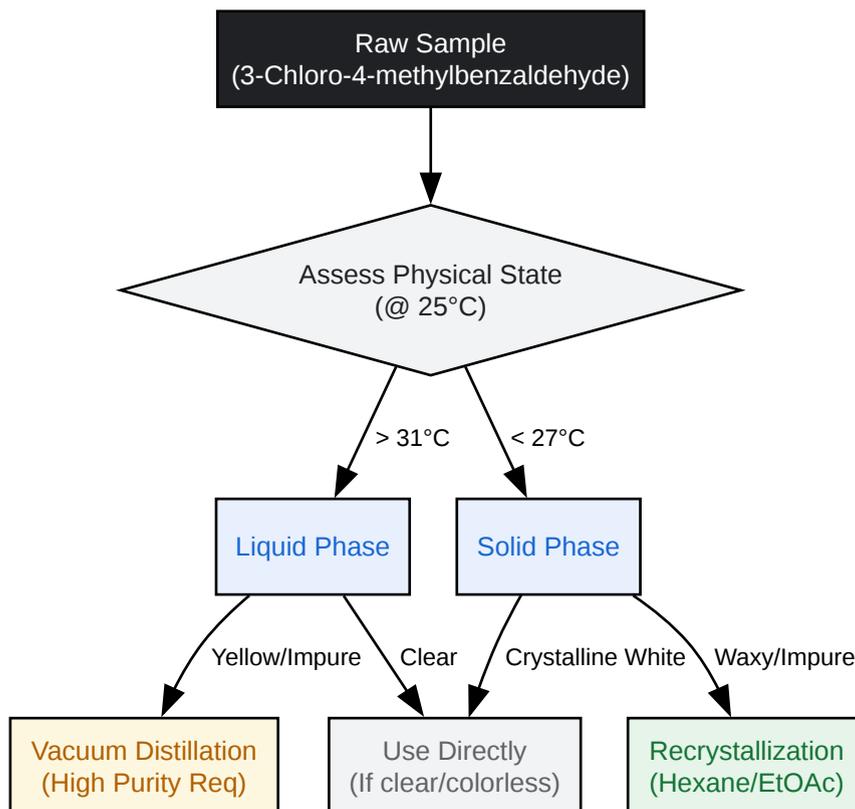


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Caption: Divergent synthetic pathways: Oxidation leads to the benzoic acid impurity, while reductive amination yields high-value amine scaffolds.

## Diagram 2: Purification Decision Tree

A logic flow for handling the compound based on its physical state (Liquid vs. Solid) and purity.



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Caption: Decision matrix for purification based on the compound's phase behavior near room temperature.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12423085, **3-Chloro-4-methylbenzaldehyde**. Retrieved from [[Link](#)]

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## Sources

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